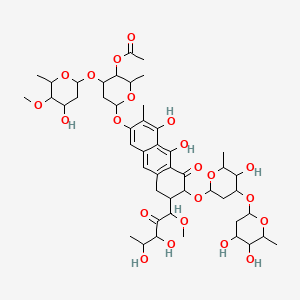

Chromomycin A4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

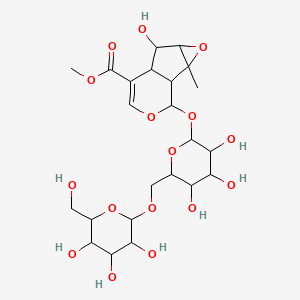

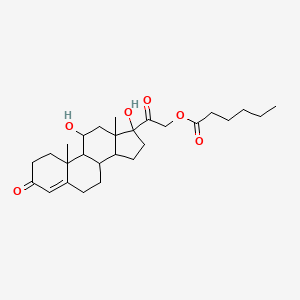

7-Metilolivomicina D es un compuesto antibiótico complejo que pertenece al grupo del ácido aureólico. Es conocido por sus potentes propiedades antimicrobianas y está estructuralmente relacionado con otros antibióticos como la cromomicina A4 y la olivomicina. El compuesto tiene una fórmula molecular de C48H68O22 y un peso molecular de 997.05 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 7-Metilolivomicina D implica múltiples pasos, incluyendo la formación de su estructura central y la unión de varios grupos funcionalesLas condiciones de reacción a menudo requieren el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para lograr las transformaciones deseadas .

Métodos de producción industrial: La producción industrial de 7-Metilolivomicina D generalmente se lleva a cabo mediante procesos de fermentación utilizando cepas específicas de actinomicetos. Estos microorganismos se cultivan en medios ricos en nutrientes, y el compuesto se extrae y purifica del caldo de fermentación. El proceso de producción se optimiza para maximizar el rendimiento y la pureza, a menudo involucrando múltiples etapas de extracción, cromatografía y cristalización .

Análisis De Reacciones Químicas

Tipos de reacciones: 7-Metilolivomicina D experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes derivados, a menudo usando reactivos como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio para modificar grupos funcionales específicos.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio y otros agentes reductores.

Sustitución: Nucleófilos como aminas o tioles, electrófilos como haluros de alquilo.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados de 7-Metilolivomicina D con grupos funcionales modificados, que pueden exhibir diferentes actividades y propiedades biológicas .

Aplicaciones Científicas De Investigación

7-Metilolivomicina D tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la síntesis orgánica compleja y los mecanismos de reacción.

Biología: Se investiga por sus propiedades antimicrobianas y sus efectos sobre las células bacterianas y fúngicas.

Medicina: Se explora por su posible uso como antibiótico y su capacidad para inhibir el crecimiento de ciertas células cancerosas.

Industria: Se utiliza en el desarrollo de nuevos antibióticos y otros productos farmacéuticos

Mecanismo De Acción

El mecanismo de acción de 7-Metilolivomicina D implica la unión al ADN de las células diana, inhibiendo así la replicación y transcripción del ADN. Esto conduce a la interrupción de los procesos celulares esenciales y, en última instancia, a la muerte celular. El compuesto se dirige específicamente a la ranura menor del ADN, formando complejos estables que impiden la unión de los factores de transcripción y otras proteínas reguladoras .

Compuestos similares:

Cromomicina A2, A3 y A4: Estos compuestos comparten una estructura y un mecanismo de acción similares con 7-Metilolivomicina D.

Olivomicinas A, B, C y D: Estos antibióticos están estrechamente relacionados con 7-Metilolivomicina D y exhiben propiedades antimicrobianas similares

Singularidad: 7-Metilolivomicina D es única debido a sus modificaciones estructurales específicas, que confieren actividades y propiedades biológicas distintas. Su capacidad para formar complejos de ADN estables e inhibir la transcripción la convierte en un compuesto valioso para la investigación y las posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Chromomycin A2, A3, and A4: These compounds share a similar structure and mechanism of action with 7-Methylolivomycin D.

Olivomycins A, B, C, and D: These antibiotics are closely related to 7-Methylolivomycin D and exhibit similar antimicrobial properties

Uniqueness: 7-Methylolivomycin D is unique due to its specific structural modifications, which confer distinct biological activities and properties. Its ability to form stable DNA complexes and inhibit transcription makes it a valuable compound for research and potential therapeutic applications .

Propiedades

Número CAS |

7198-11-0 |

|---|---|

Fórmula molecular |

C48H68O22 |

Peso molecular |

997.0 g/mol |

Nombre IUPAC |

[6-[[7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C48H68O22/c1-17-29(67-34-16-31(46(22(6)65-34)66-23(7)50)69-33-14-28(52)45(60-8)21(5)64-33)12-25-10-24-11-26(47(61-9)44(59)39(54)18(2)49)48(43(58)37(24)42(57)36(25)38(17)53)70-35-15-30(41(56)20(4)63-35)68-32-13-27(51)40(55)19(3)62-32/h10,12,18-22,26-28,30-35,39-41,45-49,51-57H,11,13-16H2,1-9H3 |

Clave InChI |

GFNBGDMLFDVPCB-UHFFFAOYSA-N |

SMILES canónico |

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=C(C3=O)C(=C5C(=C4)C=C(C(=C5O)C)OC6CC(C(C(O6)C)OC(=O)C)OC7CC(C(C(O7)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12301453.png)

![2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301485.png)

![1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12301509.png)

![9a-Methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12301519.png)

![N-(3-hydroxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl)-N-methylbenzamide](/img/structure/B12301538.png)